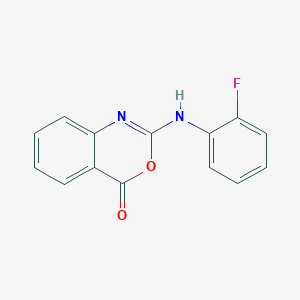![molecular formula C14H16BrN3O B2459927 [1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol CAS No. 2415623-38-8](/img/structure/B2459927.png)
[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol: is a chemical compound that features a quinazoline ring substituted with a bromine atom at the 6-position, a piperidine ring at the 2-position, and a methanol group at the 3-position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazoline Ring: Starting from an appropriate aniline derivative, the quinazoline ring can be constructed through cyclization reactions.
Bromination: The quinazoline ring is then brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions.
Methanol Group Addition:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: May bind to specific receptors in biological systems, influencing various biochemical pathways.
Medicine:
Drug Discovery: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents:
Industry:
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of [1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. This compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Binding to receptors and modulating their activity, leading to changes in cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
類似化合物との比較
- [1-(6-Chloroquinazolin-2-yl)piperidin-3-yl]methanol
- [1-(6-Fluoroquinazolin-2-yl)piperidin-3-yl]methanol
- [1-(6-Iodoquinazolin-2-yl)piperidin-3-yl]methanol
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) at the 6-position of the quinazoline ring can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties.
- Unique Properties: [1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol may exhibit unique properties such as higher potency or selectivity for specific targets compared to its analogs.
This comprehensive article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[1-(6-bromoquinazolin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c15-12-3-4-13-11(6-12)7-16-14(17-13)18-5-1-2-10(8-18)9-19/h3-4,6-7,10,19H,1-2,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDRBIQBOMOOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C3C=C(C=CC3=N2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methoxypropyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2459844.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459847.png)
![N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiop hen-4-ylthio))acetamide](/img/structure/B2459848.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic acid](/img/structure/B2459850.png)
![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylbenzenecarbohydrazide](/img/structure/B2459851.png)
![3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2459853.png)

![N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2459863.png)
![2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid](/img/structure/B2459864.png)
![ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE](/img/structure/B2459866.png)
![2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2459867.png)
